molecular formula C7H15NO2 B1216976 Hexanamide, N-hydroxy-N-methyl- CAS No. 65753-91-5

Hexanamide, N-hydroxy-N-methyl-

Cat. No. B1216976
CAS RN: 65753-91-5
M. Wt: 145.2 g/mol
InChI Key: SQYQLVLQENRRCF-UHFFFAOYSA-N
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Patent
US05506266

Procedure details

Hexanoylchloride (g, 0.1 mole) is added dropwise with stirring and ice-cooling to a mixture of sodium carbonate (10.6 g, 0.1 mole) and N-methylhydroxylamine hydrochloride (8.35 g, 0.1 mole) in methanol (60 ml), the temperature being kept at less than 5° C. After stirring for a further 30 minutes the mixture is filtered and the solvent is removed using a rotary evaporator. The resultant residue is re-filtered and the residue distilled in vacuo to yield N-methyl-hexanohydroxamic acid as an oil, b.p. 87°-90°/0.1 mm.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
8.35 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C(=O)([O-])[O-].[Na+].[Na+].Cl.[CH3:16][NH:17][OH:18]>CO>[CH3:16][N:17]([C:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[OH:18] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
8.35 g
Type
reactant
Smiles
Cl.CNO
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept at less than 5° C
STIRRING
Type
STIRRING
Details
After stirring for a further 30 minutes the mixture
Duration
30 min
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
FILTRATION
Type
FILTRATION
Details
The resultant residue is re-filtered
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(O)C(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.